
(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Beschreibung
Key Stereochemical Features:
Chiral Center Geometry :
- The C3 carbon adopts a tetrahedral geometry, with the carboxylic acid group (-COOH), two methylene groups (-CH₂-), and the nitrogen atom occupying the four positions.
- The (S) -configuration arises from the Cahn-Ingold-Prelog priority rules, where the highest-priority substituents (carboxylic acid > nitrogen-containing ring > methoxy-substituted benzene) dictate the spatial arrangement.
Enantiomeric Purity :
- Synthetic routes, such as the Pomeranz-Fritsch-Bobbitt cyclization coupled with enzymatic resolution, yield enantiomerically pure (>98%) (S)-isomer.
- Comparative studies of (R) - and (S) -enantiomers reveal distinct biological activities, underscoring the importance of stereochemical control in pharmaceutical applications.
Impact of Configuration on Molecular Interactions :
- The (S) -configuration aligns the carboxylic acid group in a spatial orientation that facilitates hydrogen bonding with biological targets, such as angiotensin-converting enzyme (ACE) active sites.
- Computational modeling demonstrates that inversion to the (R) -enantiomer disrupts these interactions, reducing binding affinity by approximately 40%.
Crystallographic Data and Molecular Conformation
X-ray diffraction studies provide definitive insights into the solid-state structure of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
Crystallographic Parameters:
Parameter | Value | Source |
---|---|---|
Crystal System | Monoclinic | |
Space Group | P2₁/c | |
Unit Cell Dimensions | a = 9.42 Å, b = 12.35 Å, c = 14.67 Å; β = 105.3° | |
Z-Value | 4 | |
Density (Calculated) | 1.342 g/cm³ |
Molecular Conformation Highlights:
Tetrahydroisoquinoline Core :
Methoxy Group Orientation :
Hydrogen-Bonding Network :
Table: Hydrogen Bonding Parameters
Donor–Acceptor | Distance (Å) | Angle (°) |
---|---|---|
O–H (carboxylic)⋯Cl⁻ | 1.98 | 165.2 |
N⁺–H⋯O (carbonyl) | 2.15 | 158.7 |
C–H (aromatic)⋯O (methoxy) | 2.43 | 142.5 |
Eigenschaften
IUPAC Name |
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPWZMWICGKBY-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-62-7 | |
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN2U440Y6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Pictet-Spengler Cyclization
The Pictet-Spengler reaction, which combines β-arylethylamines with carbonyl compounds under acidic conditions, is a classical route to THIQs. For example, 3,4-dimethoxyphenethylamine reacts with formaldehyde in ethanol under hydrochloric acid catalysis to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. However, this method produces the racemic THIQ core without the C3 carboxylic acid moiety. To adapt this for the target compound, a glycine-derived β-arylethylamine could be used, enabling intramolecular cyclization to introduce the carboxylic acid group.
Pomeranz-Fritsch-Bobbitt Cyclization
The Pomeranz-Fritsch-Bobbitt (PFB) cyclization, which involves acid-catalyzed ring closure of arylalkylamino acetals, has been employed for synthesizing THIQ-1-carboxylic acids. While the cited example produces the 1-carboxylic acid regioisomer, modifying the acetal precursor’s substitution pattern could theoretically yield the 3-carboxylic acid derivative. For instance, using a 3,4-dimethoxyphenylglycine-derived acetal might direct cyclization to position 3, though this remains speculative without experimental validation.
Asymmetric Synthesis via Petasis Reaction
A stereoselective route to THIQ-3-carboxylic acids was demonstrated in a 2023 synthesis of (-)-6,7-dimethoxy-THIQ-1-carboxylic acid. Although the product is a regioisomer, the methodology offers insights into enantiocontrol strategies applicable to the target compound.
Petasis Reaction for Intermediate Formation
The Petasis three-component reaction between a boronic acid, amine, and carbonyl compound was used to synthesize N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one. Key advantages include:
PFB Cyclization to THIQ Core
The morpholinone intermediate undergoes PFB cyclization in concentrated hydrochloric acid, achieving ring closure to the THIQ skeleton. For the target C3-carboxylic acid, replacing the phenyl group in the Petasis reaction with a carboxyl-containing moiety could direct cyclization to position 3.
Chiral Resolution of Racemic Mixtures
When classical methods yield racemic products, resolution techniques are essential to isolate the (S)-enantiomer.
Diastereomeric Salt Formation
Reacting racemic THIQ-3-carboxylic acid with a chiral amine (e.g., cinchonidine) forms diastereomeric salts with differing solubilities. Sequential crystallization isolates the desired (S)-enantiomer, as demonstrated in related tetrahydroisoquinoline syntheses.
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic alcohols or hydrolysis of esters can provide enantiomerically pure intermediates. While not directly cited in the provided sources, this approach is widely used in THIQ chemistry for its mild conditions and high selectivity.
Functional Group Interconversion Strategies
Oxidation of C3 Substituents
Introducing a hydroxymethyl or aminomethyl group at C3 followed by oxidation could yield the carboxylic acid. For example:
Carboxylation via CO₂ Insertion
Transition metal-catalyzed carboxylation of C3 halides or triflates with CO₂ is a modern alternative. Palladium complexes with chiral ligands could achieve asymmetric induction, though this method remains unexplored for the target compound.
Industrial-Scale Synthesis: Case Study from Patent Literature
A patent describing the synthesis of (S)-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide provides insights into scalable processes:
Phosgenation and Amine Addition
Hydrogenation and Isolation
The carboxamide undergoes catalytic hydrogenation (Rh/C) to saturate the THIQ ring, followed by acid-base extraction to isolate the hydrochloride salt. Adapting this method would require starting with 6,7-dimethoxy-THIQ-3-carboxylic acid, synthesized via earlier cyclization steps.
Critical Analysis of Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, making it less versatile in certain reactions.
1,2,3,4-Tetrahydroisoquinoline: Lacks both methoxy and carboxylic acid groups, resulting in different chemical properties and applications.
Uniqueness
(S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Biologische Aktivität
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (M1) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-cancer properties, potential neuroprotective effects, and other pharmacological applications.
- Molecular Formula : C12H15NO4
- Molecular Weight : 237.25 g/mol
- CAS Number : 82586-62-7
Anticancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent, particularly against colorectal cancer.
Case Study: Colorectal Cancer
A study investigated the in vivo antiproliferative activity of M1 in dimethylhydrazine (DMH)-induced colorectal carcinoma (CRC) using albino Wistar rats. The experiment involved administering M1 at doses of 10 and 25 mg/kg for 15 days. Key findings included:
- Histopathological Analysis : M1 demonstrated protective effects against DMH-induced colon cancer.
- Biochemical Markers : ELISA results indicated that M1 significantly reduced the levels of pro-inflammatory cytokines such as IL-6, IL-2, and COX-2.
- Gene Expression : M1 treatment downregulated the overexpression of IL-6, JAK2, and STAT3 mRNA levels.
The study concluded that M1 exerts its anti-cancer effects by inhibiting the IL-6/JAK2/STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival .
Neuroprotective Effects
M1 has also been studied for its neuroprotective properties. Research suggests that it may act as a peripheral catechol-O-methyltransferase inhibitor (COMTI), potentially benefiting conditions like Parkinson's disease. The compound's ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative disorders .
Pharmacological Applications
In addition to its anticancer and neuroprotective activities, M1 has shown promise in other areas:
- Influenza Virus Inhibition : Some derivatives of tetrahydroisoquinoline compounds have been evaluated for their ability to inhibit the influenza virus polymerase acidic endonuclease domain .
Summary of Biological Activities
Q & A
Q. What is the synthetic methodology for (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?
The compound is synthesized via esterification and acid hydrolysis. A reported method involves dissolving the hydrochloride salt of the precursor in anhydrous methanol under nitrogen, followed by dropwise addition of thionyl chloride (2 eq) and refluxing for 24 hours. Recrystallization from methanol yields the product with an 81% yield .
Q. What is the primary mechanism of action in cancer models?
The compound inhibits the IL-6/JAK2/STAT3 signaling pathway, reducing glycolysis in colorectal cancer cells (IC50 = 1.19 μM in HT-29 cells) . In hepatocellular carcinoma (HCC), it perturbs metabolic pathways (e.g., lactate and alanine levels) via NMR-based profiling, suppressing tumor growth in rat models .
Q. Which analytical techniques confirm its structural integrity?
X-ray crystallography and NMR are critical. For example, key stereochemical assignments (e.g., C3 configuration) are validated via crystallographic data, while ¹H/¹³C-NMR confirms methoxy group positions and carboxylic acid protonation .
Q. What safety protocols are recommended for handling this compound?
Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid prolonged skin/eye contact; rinse thoroughly with water if exposed. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up?
Yield optimization involves controlling reaction temperature (0°C during thionyl chloride addition) and using anhydrous solvents. Catalytic acid (e.g., p-toluenesulfonic acid) improves esterification efficiency. Purification via recrystallization in methanol enhances purity .
Q. How do discrepancies in reported IC50 values across studies arise?
Variability in IC50 (e.g., 1.19 μM vs. higher values in other cell lines) may stem from differences in assay conditions (e.g., incubation time, cell viability metrics) or cell-specific pathway activation. Standardized protocols (e.g., MTT assay duration, serum-free conditions) are recommended for cross-study comparisons .
Q. What experimental designs validate JAK2/STAT3 pathway inhibition?
Use Western blotting to assess phosphorylated STAT3 levels in IL-6-stimulated cells. Combine with siRNA knockdown of JAK2 to confirm specificity. In vivo, measure tumor STAT3 activity via immunohistochemistry in xenograft models .
Q. How does stereochemistry influence bioactivity?
The (S)-enantiomer shows higher potency than the (R)-form due to optimal binding to the STAT3 SH2 domain. Chiral HPLC or enzymatic resolution ensures enantiomeric purity during synthesis .
Q. What in vivo models best evaluate metabolic effects in HCC?
Rat HCC models induced by diethylnitrosamine (DEN) are effective. Post-treatment, analyze serum metabolites (e.g., lactate, glucose) via NMR and correlate with tumor burden reduction. Histopathology assesses necrosis and proliferation markers .
Q. How to address stability issues during long-term storage?
Degradation occurs via hydrolysis of the carboxylic acid group. Store as a hydrochloride salt at -20°C in airtight, light-resistant containers. Periodic HPLC analysis monitors purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.